Product packaging for 2,4,5-Tribromoanisole(Cat. No.:CAS No. 95970-10-8)

2,4,5-Tribromoanisole

Cat. No.: B13792522
CAS No.: 95970-10-8
M. Wt: 344.83 g/mol
InChI Key: VHOBLUDHUKOSAT-UHFFFAOYSA-N
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Description

2,4,5-Tribromoanisole (CAS Number 95970-10-8) is a brominated derivative of anisole supplied as a Certified Reference Material . It is provided at a concentration of 50 µg/mL in Methanol and requires storage in a refrigerated environment of 0-5 °C to ensure stability . As a bromoanisole, it is structurally related to 2,4,6-tribromoanisole (TBA), a compound widely studied for its role in causing musty and moldy odor taints in various industries . These taints originate from the fungal biomethylation of brominated phenols used as flame retardants and fungicides . The haloanisole class of compounds is known for its extremely low odor detection threshold, often in the parts-per-trillion range, making it a significant compound of interest in sensory science and contamination control . Researchers value this compound as a standard for analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods, where it is used to identify and quantify trace-level contaminants in packaging materials, consumer goods, and environmental samples . Appropriate safety precautions must be observed, as the methanolic solution is highly flammable and may be toxic if swallowed, absorbed through the skin, or inhaled, and can cause organ damage . This product is intended FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br3O B13792522 2,4,5-Tribromoanisole CAS No. 95970-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95970-10-8

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

IUPAC Name

1,2,4-tribromo-5-methoxybenzene

InChI

InChI=1S/C7H5Br3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3

InChI Key

VHOBLUDHUKOSAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

Formation and Biotransformation Pathways of 2,4,6 Tribromoanisole

Precursor Compounds and Substrates in Environmental Systems

The presence of specific precursor molecules is a prerequisite for the formation of 2,4,6-tribromoanisole (B143524) in various environmental and industrial settings. These substrates can be introduced through anthropogenic activities or arise from natural processes, creating a complex chemical landscape from which TBA can emerge.

Role of 2,4,6-Tribromophenol (B41969) (2,4,6-TBP) as a Primary Precursor

The most direct and well-documented precursor to 2,4,6-tribromoanisole is 2,4,6-tribromophenol (2,4,6-TBP) dbpedia.org. This compound has been widely used as a fungicide, wood preservative, and flame retardant wikipedia.orgresearchgate.net. Its application in treating wooden pallets, shipping containers, and packaging materials has been a significant source of TBA contamination in food and other consumer products wikipedia.orgnih.gov. The microbial metabolism of 2,4,6-TBP is a primary pathway for the formation of the musty-smelling 2,4,6-TBA dbpedia.orgresearchgate.net.

The conversion of 2,4,6-TBP to 2,4,6-TBA is a biochemical methylation process carried out by various microorganisms dbpedia.org. This transformation is a key factor in the occurrence of "cork taint" in wine, where 2,4,6-TBP present in corks or the winery environment is converted to the highly odorous 2,4,6-TBA nih.gov.

Contribution of Other Brominated Phenolic Compounds in Complex Matrices

While 2,4,6-TBP is the principal precursor, other brominated phenolic compounds can also contribute to the formation of bromoanisoles in complex environmental matrices. For instance, 2,4-dibromophenol (B41371) (2,4-DBP) has been shown to undergo biomethylation to form 2,4-dibromoanisole (B1585499) researchgate.netnih.gov. Although not 2,4,6-TBA, the formation of other bromoanisoles from their corresponding bromophenol precursors highlights a broader phenomenon of microbial transformation of halogenated phenols researchgate.net.

In environments with a mixture of brominated compounds, the presence of various bromophenols can lead to a corresponding variety of bromoanisoles, each with its own sensory impact. The degradation of more complex brominated flame retardants can also release simpler brominated phenols, which can then serve as precursors for biomethylation researchgate.netfrontiersin.org.

Anisole (B1667542) and Bromide as Reactants in Chemical Formation Routes

Beyond the biomethylation of pre-existing bromophenols, 2,4,6-tribromoanisole can also be formed through the chemical bromination of anisole researchgate.netyoutube.com. This reaction typically occurs in the presence of a brominating agent and a catalyst. The methoxy (B1213986) group (-OCH3) of anisole is an activating group, directing the electrophilic substitution of bromine to the ortho and para positions of the benzene (B151609) ring researchgate.net.

This chemical pathway can be relevant in industrial settings or water treatment processes where both anisole and bromide ions are present along with an oxidizing agent that can generate bromine researchgate.netyoutube.com. The reaction proceeds via electrophilic aromatic substitution, where successive bromination at the 2, 4, and 6 positions of the anisole ring leads to the formation of 2,4,6-tribromoanisole researchgate.netresearchgate.net.

Biomethylation Mechanisms of Halophenols

The biological conversion of halophenols to their corresponding haloanisoles is a critical pathway in the formation of these potent odorants. This biotransformation is mediated by a diverse range of microorganisms through specific enzymatic processes.

Identification and Characterization of Microbial Catalysts

A wide variety of microorganisms have been identified as capable of methylating halophenols. These microbial catalysts are ubiquitous in the environment and can be found in soil, water, and on organic materials.

Fungi: Several fungal species are well-known for their ability to biomethylate brominated phenols. Genera such as Aspergillus and Penicillium are frequently implicated in the formation of 2,4,6-TBA wikipedia.orgresearchgate.net. Specific species, including Paecilomyces variotii and Botrytis cinerea, have also been shown to effectively convert 2,4,6-TBP to 2,4,6-TBA wikipedia.orgnih.gov. The metabolic activity of these fungi is a significant contributor to the presence of TBA in contaminated environments nih.govmdpi.commaxapress.com.

Bacteria: In addition to fungi, various bacterial genera can also catalyze the biomethylation of halophenols. These include Actinomycetes and Streptomyces, which are known for their diverse metabolic capabilities wikipedia.org. Other identified bacterial catalysts include species from the genera Rhizobium, Sphingomonas, and Pseudomonas wikipedia.orgresearchgate.net. The presence of these bacteria in soil and water can contribute to the environmental formation of 2,4,6-TBA from its precursors.

Microorganism CategoryGenera/SpeciesRole in Biomethylation
FungiAspergillus sp.Frequently implicated in 2,4,6-TBA formation.
Penicillium sp.Commonly involved in the biomethylation of bromophenols.
Paecilomyces variotiiEffective in converting 2,4,6-TBP to 2,4,6-TBA.
Botrytis cinereaKnown to catalyze the formation of 2,4,6-TBA.
BacteriaActinomycetesPossess diverse metabolic capabilities including biomethylation.
Rhizobium sp.Identified as a bacterial catalyst in halophenol methylation.
StreptomycesKnown for their role in the biotransformation of xenobiotics.
SphingomonasContributes to the environmental formation of 2,4,6-TBA.
PseudomonasInvolved in the biomethylation of halophenols in soil and water.

Enzymatic Processes: Investigation of Chlorophenol O-methyltransferases (CPOMTs) and other O-methyltransferases (OMTs)

The biomethylation of halophenols is an enzymatic reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs) maxapress.comnih.gov. A specific subgroup of these enzymes, chlorophenol O-methyltransferases (CPOMTs), has been extensively studied for its role in the formation of haloanisoles maxapress.comnih.gov.

These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to transfer a methyl group to the hydroxyl group of the halophenol substrate nih.govrsc.orgyoutube.comresearchgate.net. The reaction is a nucleophilic substitution where the oxygen of the phenol (B47542) acts as the nucleophile, attacking the methyl group of SAM nih.gov.

Research on CPOMTs from fungi like Trichoderma longibrachiatum has revealed that these enzymes can be induced by the presence of their chlorophenol substrates nih.gov. Studies on the substrate specificity of these enzymes have shown that they can methylate a range of halogenated phenols, including those containing fluorine, chlorine, and bromine nih.gov. The efficiency of this enzymatic conversion is a key determinant in the rate of 2,4,6-TBA formation in microbially active environments.

EnzymeFunctionMethyl DonorSubstrate ExampleProduct Example
O-methyltransferases (OMTs)Catalyze the transfer of a methyl group to a hydroxyl group.S-adenosyl-L-methionine (SAM)HalophenolsHaloanisoles
Chlorophenol O-methyltransferases (CPOMTs)A specific type of OMT with high activity towards chlorophenols and other halophenols.S-adenosyl-L-methionine (SAM)2,4,6-Tribromophenol2,4,6-Tribromoanisole

Influence of Environmental Factors on Biomethylation Kinetics

The transformation of 2,4,6-tribromophenol (TBP) into the odorous compound 2,4,6-tribromoanisole (TBA) is a biological process primarily carried out by various fungi and bacteria. wikipedia.org The kinetics of this biomethylation are significantly influenced by several environmental factors that affect microbial growth and enzymatic activity.

Key environmental conditions that promote the formation of TBA from TBP include increased moisture and humidity. Higher moisture levels create a favorable environment for the growth of xerophilic fungi, which are often implicated in the biomethylation process. pharmtech.com For instance, the warm and humid conditions found in certain climates can increase the probability that fungi will grow on materials like wood pallets treated with TBP, converting it to the more volatile TBA. pharmtech.com

While specific kinetic studies on TBA are not as prevalent as those for its chlorinated analog, 2,4,6-trichloroanisole (B165457) (TCA), research on TCA formation provides insights into factors likely affecting TBA biomethylation. Studies on TCA have shown that temperature, pH, and the presence of certain divalent metal cations (such as Mn²⁺, Mg²⁺, and Zn²⁺) can have obvious effects on its production. researchgate.netnih.gov It is plausible that similar factors influence the enzymatic O-methylation of TBP. The process involves chlorophenol O-methyltransferases (CPOMTs) enzymes, and the efficiency of these enzymes is typically dependent on such environmental parameters. nih.govmdpi.com Therefore, temperature and pH shifts in an environment containing TBP and suitable microorganisms could alter the rate of TBA formation.

Abiotic Formation Pathways

Beyond microbial action, 2,4,6-tribromoanisole can be formed through non-biological chemical reactions, particularly in water treatment environments and through direct chemical synthesis.

Chemical Reactions during Disinfection Processes (e.g., Chlorine Dioxide, Free Chlorine in Bromide-Containing Water)

A significant abiotic pathway for TBA formation has been identified during water disinfection processes, especially when using chlorine-based disinfectants in raw water containing bromide (Br⁻). iwaponline.comresearchgate.net While chlorine dioxide (ClO₂) itself does not oxidize bromide to form hypobromite, the generation of ClO₂ can leave residual free chlorine (Cl₂). iwaponline.com This excess free chlorine is capable of oxidizing bromide ions present in the water to form hypobromous acid (HOBr). iwaponline.comresearchgate.net

Once formed, hypobromous acid acts as a powerful brominating agent. It can react with naturally occurring anisole, which may be present as a component of humic substances in the water, via an electrophilic aromatic substitution reaction to produce 2,4,6-tribromoanisole. iwaponline.comresearchgate.net This specific pathway was identified as the cause of a taste-and-odor event at a water treatment plant where TBA was detected at concentrations up to 9.86 ng/L. iwaponline.comresearchgate.net

Laboratory-scale jar tests confirmed this formation mechanism. When raw water containing natural levels of bromide and anisole was treated with increasing concentrations of free chlorine, a corresponding increase in TBA concentration was observed. This demonstrates a direct link between the dose of free chlorine and the production of TBA in bromide-rich waters. iwaponline.comresearchgate.net

Table 1: Results of Jar Test Simulating TBA Formation in Raw Water with Free Chlorine Addition
AnalysisJar 1 (0.00 mg/L Cl₂)Jar 2 (0.10 mg/L Cl₂)Jar 3 (0.20 mg/L Cl₂)
Musty Odor DetectedNoYesYes (Increased Intensity)
2,4,6-TBA ConcentrationNot DetectedDetectedDetected (Higher Concentration)

Data sourced from bench-scale tests simulating disinfection conditions. iwaponline.comresearchgate.net

Bromination of Anisole in Specific Matrices

The formation of 2,4,6-tribromoanisole via the direct bromination of anisole is a classic example of an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) of anisole is a strongly activating, ortho-para directing group, meaning it facilitates the substitution of hydrogen atoms on the benzene ring with bromine atoms, primarily at the positions ortho (2 and 6) and para (4) to it. quora.com

In a laboratory setting, anisole can be reacted with bromine in a solvent like ethanoic acid to produce a mixture of ortho- and para-bromoanisole. quora.com To achieve the tri-substituted 2,4,6-tribromoanisole, more rigorous reaction conditions or an excess of the brominating agent is typically required.

The water disinfection process described previously serves as a real-world example of this reaction occurring in a specific and complex matrix: natural raw water. iwaponline.com In this context, the matrix contains the necessary precursors (anisole from humic substances and bromide ions) and the reagent (hypobromous acid formed in situ) for the reaction to proceed. iwaponline.comresearchgate.netnih.gov The presence of other organic and inorganic compounds in the water can influence the reaction rates and the formation of other brominated disinfection byproducts. nih.govresearchgate.net

Photochemical Reactions Leading to Anisole Formation

Based on available scientific literature, photochemical reactions are not a recognized or commonly documented pathway for the formation of 2,4,6-tribromoanisole. The primary formation routes are the biomethylation of 2,4,6-tribromophenol and the chemical bromination of anisole, particularly during water disinfection. wikipedia.orgiwaponline.comresearchgate.net While photochemical processes are significant in the degradation of many environmental contaminants, their role in synthesizing TBA has not been established.

Occurrence and Distribution in Diverse Research Matrices

Contamination in Industrial and Manufactured Products

Investigation in Packaging Materials and Supply Chains

Contamination of packaging materials with 2,4,5-Tribromoanisole has been a significant issue, particularly in the pharmaceutical, food, and beverage industries. pda.orgpharmtech.comresearchgate.net The primary source of this contamination is often traced back to wooden pallets treated with 2,4,6-tribromophenol (B41969) (TBP). goplasticpallets.cominternational-pharma.compda.org

In the pharmaceutical industry, there have been multiple product recalls due to a musty odor caused by trace levels of 2,4,5-TBA. pda.orgresearchgate.net The volatile compound migrates from TBP-treated pallets to product packaging, such as high-density polyethylene (B3416737) (HDPE) bottles, during transportation and storage. pda.orgfda.govondrugdelivery.com This has affected a range of over-the-counter and prescription drugs. wikipedia.org Analytical methods have been developed to detect 2,4,5-TBA in various drug product formulations and packaging materials, with detection limits in the range of 1–100 pg/tablet for solids and 0.04–4 ng/L for water-based solutions. researchgate.net

The food and beverage industry has also faced similar challenges. pharmtech.comweinobst.at 2,4,5-TBA has been identified as a cause of musty off-flavors in products like wine and packaged foods. wikipedia.orgguidechem.comresearchgate.net The compound can contaminate wine through tainted corks, plastic stoppers, or from the winery environment itself if treated wood is present. weinobst.atresearchgate.net Polyethylene packaging has been shown to be highly permeable to 2,4,5-TBA. weinobst.at For example, concentrations of 23 and 26 ng/g were found in sultanas after just seven days of storage near a source of contamination. guidechem.com

Table 4: this compound Contamination in Packaging and Supply Chains

Industry Product Examples Source of Contamination Analytical Detection Limits
Pharmaceuticals Over-the-counter drugs, prescription medications. wikipedia.orgpda.org TBP-treated wooden pallets. goplasticpallets.cominternational-pharma.compda.org 1–100 pg/tablet (solids), 0.04–4 ng/L (liquids). researchgate.net
Food & Beverages Wine, packaged foods (e.g., sultanas). wikipedia.orgguidechem.comresearchgate.net Treated wood, corks, packaging materials. weinobst.atresearchgate.net -

Contamination Arising from Treated Building Materials and Structural Elements

The use of 2,4,6-tribromophenol (TBP) as a wood preservative and flame retardant in building materials is a primary source of 2,4,5-TBA contamination. goplasticpallets.cominternational-pharma.compda.org Wooden pallets constructed from TBP-treated lumber are a well-documented cause of product contamination across various industries. goplasticpallets.cominternational-pharma.com

The conversion of TBP to the more volatile and odorous 2,4,5-TBA is facilitated by the presence of fungi, particularly in wood with a moisture content exceeding 13%. goplasticpallets.cominternational-pharma.com Poorly dried wooden pallets, or those stored in humid conditions, create an ideal environment for this biomethylation to occur. goplasticpallets.cominternational-pharma.com The resulting 2,4,5-TBA can then be released into the surrounding environment, contaminating products and packaging stored nearby. international-pharma.com

This issue has prompted calls for greater control over the materials used for shipping pallets and improved supply chain awareness to mitigate the risk of contamination. pda.orgpda.org Recommendations include avoiding the use of TBP-treated lumber for pallets and controlling the moisture content of wood to prevent fungal growth. pda.orgpda.org

Biologically Mediated Occurrence

The formation of tribromoanisole isomers is significantly influenced by biological activities, including metabolism in aquatic organisms and microbial action in contaminated environments. While research has predominantly focused on the 2,4,6-isomer due to its prevalence as a contaminant, studies have also shed light on the formation of the 2,4,5-isomer.

Identification as a Metabolite of Brominated Flame Retardants (BFRs) in Aquatic Organisms (e.g., Zebrafish)

Research into the biotransformation of brominated flame retardants (BFRs) has identified tribromoanisole as a metabolite in aquatic organisms. Notably, studies on zebrafish (Danio rerio) have demonstrated the metabolism of BFRs into hydroxylated and methoxylated derivatives.

While direct detection of this compound in zebrafish as a metabolite of common BFR mixtures has not been extensively documented, the formation of its precursor, 2,4,5-tribromophenol (B77500) (2,4,5-TBP), has been observed. In an in vitro study using human and rat liver microsomes, the biotransformation of the flame retardant 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) resulted in the formation of both 2,4,6-TBP and 2,4,5-TBP nih.gov. The formation of 2,4,5-TBP is believed to occur through a 1,2-shift of a bromine atom via an arene oxide intermediate nih.gov. This finding suggests a plausible pathway for the endogenous formation of this compound through the subsequent methylation of 2,4,5-TBP.

The majority of studies on BFR metabolism in zebrafish have identified 2,4,6-tribromoanisole (B143524) (2,4,6-TBA) as a significant metabolite nih.gov. For instance, after dietary exposure to a mixture of BFRs, 2,4,6-TBA was one of the metabolites identified in zebrafish, and it persisted even after a 14-day elimination period.

Table 1: Biotransformation of a Brominated Flame Retardant to Tribromophenol Isomers

Parent CompoundBiological SystemMetabolites IdentifiedKey Finding
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)Human and Rat Liver Microsomes2,4,6-Tribromophenol (major)Demonstrates a metabolic pathway for the formation of the precursor to this compound. nih.gov
2,4,5-Tribromophenol (minor)

Microbial Production in Biofilms and Contaminated Substrates

The microbial production of haloanisoles, particularly 2,4,6-tribromoanisole, is a well-documented phenomenon that contributes to off-flavors in food and water. This process involves the O-methylation of halophenol precursors by various microorganisms, often within biofilms.

Microorganisms such as fungi and bacteria are capable of converting 2,4,6-tribromophenol (2,4,6-TBP) into 2,4,6-TBA. This biotransformation is a significant source of contamination in various environments, including drinking water distribution systems and materials like wooden pallets treated with TBP-based fungicides wikipedia.orgvt.edunih.gov. The microbial communities responsible for this conversion are diverse and can thrive in biofilms, which provide a protective environment for their growth and metabolic activities.

Specific microorganisms identified in the production of 2,4,6-TBA include fungal species from the genera Aspergillus, Penicillium, and Trichoderma, as well as various bacteria such as Actinomycetes, Rhizobium, Streptomyces, Sphingomonas, and Pseudomonas wikipedia.orgnih.govresearchgate.net. These microbes possess the necessary enzymes, O-methyltransferases, to catalyze the methylation of brominated phenols nih.gov. Studies have shown that biofilms on various surfaces, including those in water pipes, can harbor these microorganisms and facilitate the continuous production of haloanisoles nih.govnih.gov.

While direct evidence for the microbial production of this compound in biofilms is not as prevalent in the literature as for its 2,4,6-isomer, the established microbial capacity for O-methylation of various halophenols suggests that if 2,4,5-tribromophenol is present as a contaminant, its conversion to this compound by microbial action is a plausible pathway.

Table 2: Microbial Genera Involved in the Production of 2,4,6-Tribromoanisole

Microbial KingdomGenera Implicated in 2,4,6-TBA ProductionCommon Substrates/Environments
FungiAspergillus, Penicillium, Trichoderma, Botrytis cinereaWood, cork, packaging materials, contaminated buildings. wikipedia.orgresearchgate.net
BacteriaActinomycetes, Rhizobium, Streptomyces, Sphingomonas, PseudomonasDrinking water distribution systems, soil, sediments. wikipedia.orgnih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Gas chromatography (GC) is the cornerstone for separating volatile and semi-volatile compounds like TBA from complex matrices. When coupled with mass spectrometry (MS) or olfactometry, it provides powerful tools for both quantitative analysis and sensory impact assessment.

Gas chromatography coupled with mass spectrometry is the definitive technique for the identification and quantification of TBA. Different MS configurations offer varying levels of sensitivity and selectivity.

GC-MS (Single Quadrupole): Operating in selected ion monitoring (SIM) mode, GC-MS can detect TBA at low concentrations. In this mode, the mass spectrometer is set to detect only specific mass fragments characteristic of TBA, which enhances sensitivity compared to a full scan. This method has been successfully used to identify TBA in wines with "musty" or "corked" characteristics. researchgate.net

GC-MS/MS (Triple Quadrupole): Tandem mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity by using selected reaction monitoring (SRM). thermofisher.com A specific precursor ion for TBA is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. This two-stage filtering process significantly reduces matrix interference, making it the preferred technique for complex samples like wine or pharmaceutical products. thermofisher.comresearchgate.netnih.gov Methods have been developed that achieve limits of quantification (LOQs) of less than 1.0 ng/L. nih.gov For instance, a GC-MS/MS method for analyzing haloanisoles in alcoholic beverages reported an LOQ for TBA of 0.5 ng/L. researchgate.net

GC-HRMS (High-Resolution Mass Spectrometry): High-resolution mass spectrometry provides very high mass accuracy, allowing for the differentiation of TBA from other co-eluting compounds with the same nominal mass. This high specificity can substantially lower detection and quantification limits. A GC-HRMS method combined with an optimized sample preparation technique achieved an impressive limit of quantification for TBA in red wine of 0.03 ng/L. researchgate.netnih.gov

Table 1: Performance of Various GC-MS Techniques for 2,4,6-TBA Analysis in Wine
TechniqueSample PreparationMatrixLimit of Quantification (LOQ)Reference
GC-MS/MSHS-SPMESparkling/Still Wine≤ 0.91 ng/L nih.gov
GC-HRMSSPMERed Wine0.03 ng/L nih.gov
GC-NCI-MSSPMERed Wine0.2 ng/L nih.gov
GC-EI-MSMEPSWine0.17-0.49 µg/L nih.gov
GC-HRMS (EI mode)MEPSWine0.22-0.75 ng/L nih.gov

Gas chromatography-olfactometry (GC-O) is a unique analytical technique that uses the human nose as a detector to identify odor-active compounds in a sample extract. The effluent from the GC column is split, with one portion directed to a conventional detector (like an MS) and the other to a sniffing port where a trained analyst can detect and describe odors as they elute.

GC-O is particularly valuable for TBA because its sensory detection threshold can be lower than the instrumental detection limits of even sensitive mass spectrometers. pharmtech.com This means a musty odor can be perceived by the analyst at a specific retention time even when no corresponding peak is visible in the mass chromatogram. pharmtech.com This technique is crucial for identifying the specific compounds responsible for an off-odor in a complex mixture of volatile compounds, confirming that TBA is the source of a particular "musty" or "moldy" note. pharmtech.comresearchgate.net

Sample Preparation and Enrichment Strategies for Low-Level Detection

Effective sample preparation is paramount for achieving the low detection limits required for TBA. The goal is to isolate and concentrate the analyte from the sample matrix (e.g., wine, water, packaging material) before its introduction into the GC system.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique. It employs a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the hot GC inlet, where the trapped analytes are thermally desorbed directly onto the chromatographic column. pharmtech.comresearchgate.net

Headspace SPME (HS-SPME): This is the most common mode for analyzing TBA in liquids like wine. The fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects from non-volatile components. researchgate.netnih.gov

Fiber Selection: The choice of fiber coating is critical. For TBA and other haloanisoles, non-polar coatings like polydimethylsiloxane (B3030410) (PDMS) are often effective. nih.govnih.gov Studies have shown that for wine analysis, a 100 µm PDMS fiber can provide robust and reliable results, whereas mixed-phase fibers (e.g., DVB/CAR/PDMS) may be less stable in ethanol-water solutions. nih.gov

HS-SPME coupled with GC-MS is a validated, automated, and highly sensitive method for the routine analysis of TBA in wine and other beverages. researchgate.netnih.gov

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a significantly higher enrichment factor compared to SPME due to the larger volume of the sorbent phase. unizar.esnih.gov It involves a magnetic stir bar coated with a thick layer of PDMS. The stir bar is placed into a liquid sample and stirred for a set period, during which analytes are extracted into the PDMS coating. The stir bar is then removed, rinsed, dried, and thermally desorbed in a dedicated unit connected to the GC-MS system.

SBSE has proven to be more sensitive than SPME for haloanisole analysis, achieving very low detection limits. conicet.gov.ar It has been successfully applied to the determination of TBA in diverse matrices, including water and pharmaceutical drug products, with detection limits for water-based solutions as low as 0.04–4 ng/L. researchgate.netnih.govnih.gov One study on off-flavor compounds in water reported a quantification limit for TBA of 0.1-0.2 ng/L using SBSE-GC-MS. nih.goviwaponline.com

Table 2: Comparison of Enrichment Strategies for 2,4,6-TBA Analysis
TechniquePrincipleTypical ApplicationAdvantageReported LOD/LOQReference
HS-SPMEAdsorption onto a coated fiber in headspaceWine, beveragesAutomated, solvent-free, reduces matrix effectsLOQ: ≤0.91 ng/L nih.gov
SBSEAdsorption onto a thick-film coated stir barWater, wine, cork macerates, pharmaceuticalsHigher sensitivity than SPME due to larger sorbent volumeLOQ: 0.1-0.2 ng/L (water) nih.goviwaponline.com
VALLMEMicro-liquid-liquid extraction enhanced by vortexingWineFast, simple, low solvent consumptionLODs lower than sensory threshold nih.gov

Vortex-Assisted Liquid-Liquid Microextraction (VALLME) is a newer miniaturized version of liquid-liquid extraction. nih.govsigmaaldrich.comchemicalbook.com In this method, a small volume of a water-immiscible extraction solvent is added to an aqueous sample. The mixture is then agitated using a vortex mixer, which creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample. mdpi.com This dispersion dramatically increases the surface area for mass transfer, leading to rapid extraction of the analyte into the organic phase. After a short period of centrifugation to break the emulsion, the organic micro-droplet is collected and injected into the GC.

VALLME has been successfully developed and optimized for the simultaneous determination of TBA and its precursor, 2,4,6-tribromophenol (B41969), in wine. nih.gov The method is noted for being simple, fast, and requiring minimal solvent, with detection limits below the olfactory threshold of the target compounds. nih.gov

Large-Volume Injection and Other Preconcentration Methods

To achieve the low detection limits required for haloanisole analysis, including 2,4,5-TBA, preconcentration of the sample is a critical step. researchgate.net Traditional methods often have sensitivities insufficient for detecting these compounds at the trace levels at which they occur. researchgate.net Several techniques have been developed to enhance the concentration of analytes prior to instrumental analysis.

Stir Bar Sorptive Extraction (SBSE) is a highly effective preconcentration technique. researchgate.netnih.gov In this method, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), is introduced into the sample. The analytes partition from the sample matrix into the sorbent. researchgate.net SBSE is particularly advantageous for trace component analysis because the extraction phase is significantly larger than that of other methods like solid-phase microextraction (SPME). researchgate.net After extraction, the stir bar is removed, dried, and thermally desorbed in a system coupled to a gas chromatograph-mass spectrometer (GC-MS). nih.gov

The efficiency of SBSE can be optimized by adjusting several parameters. For instance, in the analysis of haloanisoles and halophenols in cork bark macerates, optimal extraction was achieved under acidic conditions (pH 3.5), with the addition of 20% NaCl, and an extraction time of 60 minutes. unizar.esnih.gov The thermal desorption parameters are also crucial; a desorption temperature of 300°C for 10 minutes, followed by cryofocusing at -20°C, has been shown to yield high responses for the target compounds. unizar.es A study on various drug products utilized SBSE in conjunction with GC-tandem mass spectrometry (GC-MS/MS) for the determination of haloanisoles, including 2,4,6-tribromoanisole (B143524), achieving detection limits in the range of 1–100 pg/tablet for solids and 0.04–4 ng/L for aqueous solutions. nih.gov

Headspace Sorptive Extraction (HSSE) is another solvent-free technique used for the determination of haloanisoles in solid samples like cork stoppers without the need for grinding. nih.gov In HSSE, the stir bar is placed in the headspace above the sample, and volatile and semi-volatile compounds are adsorbed onto the sorbent. A study demonstrated that heating spiked corks at 100°C for one hour, followed by a 30-minute stabilization period, resulted in the best sorption kinetics. nih.gov

Large-Volume Injection (LVI) coupled with a programmable temperature vaporizing (PTV) inlet is another approach to enhance sensitivity in GC-MS analysis. thegoodscentscompany.com This technique allows for the introduction of a larger volume of the sample extract into the GC system, thereby increasing the amount of analyte introduced and lowering the detection limits. thegoodscentscompany.com

Other microextraction techniques that have been developed for haloanisole analysis include dispersive liquid-liquid microextraction (DLLME) . conicet.gov.ar This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where fine droplets of the extraction solvent are dispersed, facilitating rapid extraction of the analytes. conicet.gov.ar

Table 1: Comparison of Preconcentration Methods for Haloanisole Analysis

Technique Principle Advantages Typical Application Reference
Stir Bar Sorptive Extraction (SBSE) Analyte partitions from a liquid sample into a sorbent-coated stir bar. High preconcentration factor, automated, reusable stir bars. Analysis of haloanisoles in wine, cork extracts, and pharmaceutical products. nih.govunizar.esnih.gov
Headspace Sorptive Extraction (HSSE) Volatile and semi-volatile analytes partition from the headspace above a sample into a sorbent-coated stir bar. Solvent-free, non-destructive for solid samples. Determination of haloanisoles in cork stoppers. nih.gov
Large-Volume Injection (LVI) Injection of a large volume of sample extract into a GC with a PTV inlet. Increased sensitivity, lower detection limits. Routine analysis of off-flavor compounds in water. thegoodscentscompany.com
Dispersive Liquid-Liquid Microextraction (DLLME) Rapid partitioning of analytes from an aqueous sample into fine droplets of an extraction solvent dispersed in the sample. Fast, simple, low solvent consumption. Determination of haloanisoles and halophenols in wine. conicet.gov.ar

Application of Isotopic Labeling and Internal Standards

The use of isotopically labeled internal standards is a cornerstone of accurate and precise quantitative analysis, particularly at the ultra-trace levels where 2,4,5-TBA is often found. nih.gov These standards help to correct for variations and errors that can occur during sample preparation and instrumental analysis. scioninstruments.com

For quantitative analysis using mass spectrometry, an ideal internal standard has physicochemical properties that are nearly identical to the analyte of interest but can be distinguished by its mass. chromatographyonline.com Stable isotope-labeled versions of the analyte, such as ¹³C-labeled compounds, fulfill these criteria perfectly. chromatographyonline.comlibios.fr

The synthesis of ¹³C-labeled 2,4,6-tribromoanisole (¹³C₆-TBA) has been described, providing a valuable tool for the accurate quantification of TBA. researchgate.net One method involves the bromination of an aqueous solution of ¹³C₆-phenol, followed by the methylation of the resulting ¹³C₆-tribromophenol with methyl iodide. researchgate.net The resulting ¹³C₆-TBA can be produced with high chemical and isotopic purity (greater than 99%). researchgate.net

The utility of ¹³C₆-TBA as an internal standard has been demonstrated in the quantitative analysis of TBA in wine using solid-phase microextraction (SPME) coupled with GC-MS in the selected ion monitoring (SIM) mode. researchgate.net This method achieved a detection limit for TBA of 2 ng/L. researchgate.net The use of a deuterated tribromoanisole as an internal standard has also been successfully applied in the analysis of various drug products, highlighting the effectiveness of isotopically labeled standards in complex matrices. nih.gov Similarly, the use of 2,4,6-tribromoanisole (TBA) as an internal standard was found to overcome matrix effects when analyzing for 2,4,6-trichloroanisole (B165457) (TCA) in different types of wine. acs.org

The principle behind using a stable isotope-labeled internal standard is that it is added to the sample at the beginning of the analytical process. scioninstruments.com Because it behaves identically to the native analyte during extraction, preconcentration, and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. scioninstruments.com In the mass spectrometer, the native analyte and the labeled standard are separated based on their mass-to-charge ratio, and the ratio of their peak areas is used for quantification, effectively canceling out variations in sample handling and instrument response. scioninstruments.com

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. In ultra-trace analysis of compounds like 2,4,5-TBA, rigorous validation is essential to guarantee the reliability of the results. nih.gov Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and reproducibility), and accuracy. nih.govmdpi.com

A validated method for the analysis of haloanisoles and halophenols in cork bark macerates using SBSE-GC-GC-(NCI)MS demonstrated satisfactory performance. nih.gov The method showed good linearity with correlation coefficients (R²) between 0.983 and 0.998. nih.gov The limits of detection were in the low ng/L range (0.03-0.24 ng L⁻¹), which is below the odor thresholds of these compounds. nih.gov Intra- and inter-day precision, expressed as relative standard deviation (RSD), ranged from 5.4% to 14.3%, and accuracy was between 89% and 126%. nih.gov

Similarly, a validated TD-GC/MS method for analyzing haloanisoles in air showed good linearity (R² > 0.994) in the range of 0.1 to 2 ng. mdpi.com The precision was excellent, with RSD values for repeatability and reproducibility below 10%. mdpi.com The limits of quantification were between 0.05 and 0.1 ng. mdpi.com

For pharmaceutical applications, a GC-MS/MS method with SBSE was validated for the determination of haloanisoles in drug products. nih.gov The detection limits were component-dependent, ranging from 1 to 100 pg/tablet for solid formulations and 0.04 to 4 ng/L for water-based solutions. nih.gov

Quality control in ultra-trace analysis often involves participating in proficiency-testing schemes (PTS). bipea.org These programs allow laboratories to compare their results with those of other labs, providing an external measure of their analytical performance. bipea.org In a PTS for haloanisoles in oak wood, the reported results showed some dispersion, which was attributed to the nature of the sample matrix and variations in the analytical procedures used by different laboratories, particularly in the extraction step. bipea.org

Table 2: Validation Parameters for Haloanisole Analysis Methods

Method Matrix Linearity (R²) LOD Precision (%RSD) Accuracy (%) Reference
SBSE-GC-GC-(NCI)MS Cork bark macerates 0.983 - 0.998 0.03 - 0.24 ng/L 5.4 - 14.3 89 - 126 nih.gov
TD-GC/MS Air > 0.994 - < 10 - mdpi.com
SBSE-GC-MS/MS Drug products (solid) - 1 - 100 pg/tablet - - nih.gov
SBSE-GC-MS/MS Drug products (aqueous) - 0.04 - 4 ng/L - - nih.gov
HSSE-GC-MS Cork stoppers 0.90 - 0.99 - 4.91 - 12.67 (Repeatability & Reproducibility) - nih.gov

Emerging Detection Technologies (e.g., Biosensor-Based Approaches for Haloanisoles)

While chromatographic methods combined with mass spectrometry are the gold standard for haloanisole analysis, they can be time-consuming and require expensive equipment and skilled operators. mdpi.com This has driven research into emerging detection technologies that offer rapid, sensitive, and potentially lower-cost alternatives.

Biosensors are analytical devices that integrate a biological recognition element with a transducer to convert a biological response into a measurable signal. mdpi.com For haloanisole detection, research has focused on immunoassays and cell-based biosensors. mdpi.com

One of the pioneering developments in this area was a competitive immunoassay for 2,4,6-trichloroanisole (TCA). mdpi.com More recently, cell-based biosensors have shown great promise. The Bioelectric Recognition Assay (BERA) is one such technology. nih.gov In a BERA-based sensor, cultured fibroblast cells are membrane-engineered by inserting specific antibodies against the target analyte, such as TCA, into their cell membranes. nih.govresearchgate.net When the analyte binds to the antibodies, it causes a change in the cell's membrane potential, which is measured as an electrical signal. nih.gov

A BERA-based sensor for TCA has been developed that can detect the compound in minutes at concentrations as low as 10⁻¹ parts per trillion (ppt), which is more sensitive than the human sensory threshold. nih.govresearchgate.net This sensor also demonstrated good selectivity for TCA over other structurally related haloanisoles and halophenols. nih.gov When tested with real wine samples, the BERA sensor could rapidly detect TCA at concentrations ranging from 1.02 to 12 ng/L. nih.govresearchgate.net Another study comparing a cell-based biosensor to an electrochemical biosensor for TCA detection in barrel water extracts found that the cell-based sensor could quantitatively differentiate lower TCA concentrations (0.25 and 1.25 ng/L), whereas the electrochemical method was not sensitive enough. fao.org

Electronic noses are another emerging technology for the detection of volatile organic compounds (VOCs) like haloanisoles. icsuro.comresearchgate.net These devices use an array of gas sensors that respond to different VOCs, creating a unique "fingerprint" for a particular aroma or off-odor. researchgate.net An electronic nose has been proposed for detecting haloanisoles in cork stoppers, which could allow for the screening of affected corks before they enter the bottling process. icsuro.com

Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF-MS) , particularly with a Vocus ion source, is a high-throughput technology that is revolutionizing the analysis of haloanisoles in the cork industry. tofwerk.comtofwerk.com This system allows for the non-destructive, simultaneous quantification of multiple haloanisoles and halophenols in just a few seconds per sample. tofwerk.com This enables 100% screening of cork stoppers, a task that would be impossible with traditional GC-MS methods. tofwerk.com The Vocus Cork Analyzer can detect TCA at concentrations below the human sensory threshold and has limits of quantification in the range of 0.1 ng/L for all target compounds. tofwerk.comacs.org

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of the compound. For 2,4,5-Tribromoanisole, the most relevant pathways are photochemical reactions in the atmosphere and, to a lesser extent, chemical transformations in aquatic and terrestrial systems.

Once released into the atmosphere, this compound is expected to exist in both vapor and particulate phases. The primary degradation mechanism in the vapor phase is reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov While specific kinetic data for this compound is limited, the atmospheric fate can be inferred from its structural isomer, 2,4,6-Tribromoanisole (B143524). For the 2,4,6-isomer, the rate constant for the vapor-phase reaction with hydroxyl radicals is estimated, leading to an atmospheric half-life of approximately 13 days, assuming an average atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. nih.gov This reaction is a key determinant of the compound's persistence and long-range transport potential in the atmosphere. Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb light at wavelengths greater than 290 nm. nih.gov

Hydrolysis is not considered a significant environmental fate process for this compound. nih.gov The ether linkage (C-O-C) and the aryl-halide bonds (C-Br) are stable under typical environmental conditions of pH and temperature found in aquatic and terrestrial systems. nih.govmdpi.com The molecule lacks functional groups that are susceptible to environmental hydrolysis, contributing to its potential persistence in water and soil in the absence of other degradation mechanisms. nih.gov

Degradation PathwayDescriptionSignificanceEstimated Half-Life (Atmosphere)
Photochemical DegradationReaction with hydroxyl (•OH) radicals in the atmosphere.Primary atmospheric removal process for the vapor phase.~13 days (based on 2,4,6-TBA isomer data) nih.gov
HydrolysisReaction with water in aquatic or soil environments.Not significant due to the stability of the ether linkage and aryl-halide bonds. nih.govNot applicable

Biotic Degradation and Bioremediation Potential

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental attenuation of many organic pollutants. For this compound, microbial processes such as demethylation and reductive debromination are the most probable degradation mechanisms.

The biodegradation of this compound likely proceeds through a multi-step process initiated by either O-demethylation or direct debromination. The O-demethylation would convert this compound to 2,4,5-tribromophenol (B77500). This conversion is plausible as microorganisms, including various fungi and bacteria (Aspergillus sp., Penicillium sp., Actinomycetes), are known to methylate bromophenols to form bromoanisoles, and the reverse demethylation process can also occur. wikipedia.orgnih.gov

Following the initial transformation, the resulting bromophenol or the parent bromoanisole can undergo reductive dehalogenation (debromination), particularly under anaerobic conditions. nih.gov This process involves the sequential removal of bromine atoms from the aromatic ring, catalyzed by specific bacterial enzymes. nih.gov A wide variety of anaerobic bacteria can catalyze reductive dehalogenation, which can lead to the partial or complete detoxification of the compound. nih.gov For instance, the bacterium Ochrobactrum sp. strain TB01 has been shown to degrade the related compound 2,4,6-tribromophenol (B41969) through sequential reductive debromination. researchgate.net

MechanismDescriptionMicroorganisms (Examples from related compounds)Environmental Condition
O-DemethylationRemoval of the methyl group (-CH₃) to form 2,4,5-tribromophenol.Various fungi and bacteria wikipedia.orgnih.govAerobic/Anaerobic
Reductive DebrominationSequential removal of bromine atoms from the aromatic ring.Anaerobic bacteria (e.g., Desulfomonile tiedjei) nih.govnih.gov, Ochrobactrum sp. researchgate.netAnaerobic

In environments chronically contaminated with this compound or its precursors, indigenous microbial communities can adapt, leading to enhanced degradation rates. nih.gov This adaptation involves the enrichment of specific microbial strains that possess the genetic and enzymatic machinery to utilize the compound as a substrate. nih.gov Studies on other halogenated pollutants, such as 2,4,5-trichlorophenol, have shown that microbial communities exhibit consistent adaptation patterns when exposed to the contaminant. nih.gov Similarly, communities from soils with a history of herbicide contamination have demonstrated a greater potency for degrading related compounds like 2,4-D and 2,4,5-T compared to unexposed communities. frontiersin.org Therefore, adapted microbial consortia in contaminated sites play a critical role in the natural attenuation of this compound, contributing to its removal and reducing its persistence in the environment.

Environmental Mobility and Adsorption Characteristics

The environmental mobility of this compound is largely dictated by its tendency to adsorb to soil and sediment particles. This behavior is influenced by its physicochemical properties, particularly its water solubility and octanol-water partition coefficient (Kow).

Based on data for its isomer, 2,4,6-Tribromoanisole, the compound is expected to have a high octanol-water partition coefficient (log Kow = 4.48) and a soil organic carbon-water (B12546825) partition coefficient (Koc) estimated to be around 400. nih.gov A Koc value in this range suggests that this compound will have moderate mobility in soil. nih.gov Its movement through the soil profile and into groundwater will be limited by adsorption to organic matter. In aquatic systems, it will tend to partition from the water column to sediment. This strong adsorption behavior reduces its bioavailability in the aqueous phase but can lead to its accumulation in soil and sediment, creating a long-term reservoir of the contaminant. nih.govchemrxiv.org

ParameterEstimated Value (based on 2,4,6-TBA isomer)Implication for Environmental Mobility
Log Kow (Octanol-Water Partition Coefficient)4.48 nih.govHigh tendency to partition into organic phases (e.g., soil organic matter, lipids). Suggests potential for bioaccumulation.
Koc (Soil Organic Carbon-Water Partition Coefficient)400 nih.govModerate mobility in soil. Adsorption to organic carbon is a significant process, limiting leaching to groundwater. nih.gov

Sorption to Soil and Sediment Matrices (e.g., Koc Values)

There is no specific data available for the Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound. This value is critical for determining the extent to which the compound would bind to the organic matter in soil and sediment, which in turn influences its mobility and bioavailability in the environment. Without experimental or validated modeled Koc values, its potential for sorption remains undetermined.

Leaching Potential from Contaminated Materials

No studies detailing the leaching potential of this compound from contaminated materials, such as treated wood, soil, or industrial waste, were identified. An evaluation of its mobility and potential to contaminate groundwater through leaching is therefore not possible.

Volatilization from Water Surfaces

The tendency of this compound to move from water to the atmosphere, a process quantified by the Henry's Law Constant, has not been documented. This parameter is essential for assessing its atmospheric transport potential. In the absence of this data, the significance of volatilization as an environmental fate pathway for this compound is unknown.

Role of 2,4,6 Tribromoanisole in Off Flavor Research and Control Strategies

Chemical Characterization as a Taint Compound in Beverages (e.g., Wine) and Food Products

2,4,6-Tribromoanisole (B143524) (TBA) is a potent off-flavor compound recognized for imparting undesirable musty, moldy, and earthy aromas and flavors in a variety of consumer products, most notably wine. wikipedia.orgpharmtech.comawri.com.au This brominated derivative of anisole (B1667542) is a primary cause of "cork taint," a significant quality issue in the wine industry. wikipedia.orgnih.gov The compound is not a natural component of food or beverages but arises as a contaminant from external sources. pharmtech.com

The defining characteristic of TBA as a taint compound is its extremely low sensory detection threshold, meaning even infinitesimal amounts can render a product unacceptable to consumers. wikipedia.orgpharmtech.com In wine, the aroma of TBA can be perceptible at concentrations as low as 4 nanograms per liter (ng/L), and it can be detected through taste at even lower levels. awri.com.aunih.govresearchgate.net Its detection threshold in water is even more acute, with some studies reporting levels as low as 0.08 to 0.3 parts per trillion (ppt). wikipedia.org This high potency means that TBA can also have a masking effect, suppressing the desirable fruit-derived aromas of a wine even at concentrations below its own perception threshold. researchgate.net

TBA is typically formed through the microbial O-methylation of its precursor, 2,4,6-tribromophenol (B41969) (TBP). wikipedia.orgnih.gov TBP has been used as a fungicide, flame retardant, and wood preservative. wikipedia.orgresearchgate.netnih.gov Naturally occurring airborne fungi and bacteria (such as Aspergillus sp., Penicillium sp., and Actinomycetes) can metabolize TBP, converting it into the much more volatile and odorous TBA. wikipedia.org This biotransformation is a key factor in its emergence as a contaminant in food and beverage supply chains. pharmtech.com While often associated with wine, TBA has also been identified as the cause of musty taints in other products, including bottled water, beer, coffee, packaged foods like sultanas, and even pharmaceuticals, leading to consumer complaints and product recalls. wikipedia.orgpharmtech.comnih.govpharmtech.com

Table 1: Sensory Detection Thresholds of 2,4,6-Tribromoanisole (TBA)

Matrix Threshold Concentration Reference
Wine (Aroma) 4 ng/L awri.com.aunih.gov
Wine (Consumer Rejection) 3.1 ng/L (for TCA, similar compound) awri.com.au
Water 0.08 - 0.3 parts per trillion (ppt) wikipedia.org
Water 20 - 30 pg/L researchgate.net

Methodologies for Source Tracking and Elucidation of Contamination Pathways in Supply Chains

Identifying the origin of 2,4,6-Tribromoanisole (TBA) contamination is critical for implementing effective control measures. Source tracking methodologies focus on identifying the precursor, 2,4,6-tribromophenol (TBP), and tracing the pathways through which TBA migrates into products. pharmtech.comresearchgate.net The primary contamination pathway often involves the use of TBP-treated materials within the supply chain. pharmtech.com

A significant source of contamination has been traced to wooden pallets treated with TBP as a fungicide or flame retardant. wikipedia.orgpharmtech.com Fungi present on these pallets metabolize TBP into volatile TBA, which can then migrate through the air and contaminate packaging materials such as plastic containers, fiberboard, and corrugated boxes. wikipedia.orgpharmtech.com These contaminated packaging components subsequently transfer the taint to the product stored within them. pharmtech.com This migration pathway was identified as the root cause for several major recalls of pharmaceutical products. wikipedia.orgpharmtech.com

In the wine industry, contamination sources are often found within the winery environment itself. nih.govresearchgate.net TBP-treated wood used in the structural elements of a winery, even from much older treatments, can be a persistent source of atmospheric TBA. nih.govresearchgate.net This airborne TBA can then be adsorbed by various materials, including wooden barrels, plastic equipment, and particularly corks, which are highly susceptible to contamination. nih.gov Residual pollution adsorbed on winery walls can be sufficient to contaminate materials even after the initial TBP source has been removed. nih.govresearchgate.net

The elucidation of these pathways relies on advanced analytical techniques capable of detecting the trace concentrations at which TBA causes taints. pharmtech.com Key methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the definitive identification and quantification of TBA and TBP in various samples, including wine, packaging, and air. nih.govpharmtech.comnih.gov High-resolution mass spectrometry (GC-HRMS) can be used to achieve extremely low detection limits, in the range of 0.22-0.75 ng/L in wine. nih.gov

Solid-Phase Microextraction (SPME): SPME is a widely used sample preparation technique that concentrates volatile compounds like TBA from a sample's headspace before analysis by GC-MS. pharmtech.compharmtech.com It is effective for analyzing packaging, solid products, and liquids. pharmtech.com

Olfactory Detection: Gas chromatography combined with olfactory detection (GC-O) is a powerful tool that uses the human nose as a sensitive detector to identify specific aroma-active compounds in a sample, which is particularly useful given TBA's low odor threshold. pharmtech.compharmtech.com

Environmental Sampling: Methodologies have been developed for analyzing air in storage facilities and wineries. mdpi.com This can involve using passive adsorbent materials or SPME fibers to capture airborne TBA, helping to pinpoint environmental contamination sources. pharmtech.commdpi.com

Mitigation Strategies in Water Treatment Processes (e.g., Adsorption by Powdered Activated Carbon, Optimization of Disinfection Chemistry)

While often associated with food and beverage packaging, 2,4,6-Tribromoanisole (TBA) can also emerge as a taste-and-odor (T&O) compound in drinking water. iwaponline.comresearchgate.net Mitigation strategies in water treatment plants are essential for preventing musty off-flavors and maintaining consumer confidence. iwaponline.com

One of the most effective methods for removing TBA and other T&O compounds from water is adsorption by powdered activated carbon (PAC) . iwaponline.comresearchgate.net PAC has a highly porous structure with a large surface area, making it very effective at adsorbing hydrophobic organic compounds like haloanisoles. iwaponline.commdpi.com In documented T&O events, the addition of PAC into clarifiers successfully adsorbed and settled out the TBA, reducing its concentration to non-detectable levels (below 5.00 ng/L). iwaponline.comresearchgate.net The effectiveness of activated carbon for removing halogenated phenols, the precursors to haloanisoles, has been well-established, with removal efficiencies reaching over 90% under optimal conditions. ncsu.edu

Beyond removal, a key strategy is preventing the formation of TBA during the water treatment process itself. Research has identified a novel production pathway for TBA during disinfection. iwaponline.comresearchgate.net In one case, TBA was formed in a raw water line when excess free chlorine, present from the on-site generation of chlorine dioxide (ClO₂), reacted with naturally occurring bromide in the water. iwaponline.comresearchgate.net This highlights the importance of optimizing disinfection chemistry.

Key mitigation strategies related to disinfection include:

Minimizing Excess Free Chlorine: When chlorine dioxide is generated on-site, the process should be carefully controlled to minimize the amount of unreacted free chlorine that enters the water stream, especially when the source water contains bromide. iwaponline.comresearchgate.net

Monitoring and Response Programs: Implementing a comprehensive T&O monitoring program that includes sensory analysis (e.g., Threshold Odor Number - TON) is crucial for the early detection of unknown or untargeted compounds like TBA. iwaponline.comresearchgate.net Early detection allows for prompt mitigation actions, such as initiating PAC dosing, before the compound reaches consumers. iwaponline.com

By combining proactive prevention through optimized disinfection with effective removal technologies like PAC, water utilities can successfully manage the risk of TBA contamination. iwaponline.com

Prevention of Formation and Migration in Industrial and Storage Environments

Preventing the formation and migration of 2,4,6-Tribromoanisole (TBA) is the most effective control strategy in industrial and storage environments. This approach focuses on managing the precursor compound, controlling environmental conditions that favor its formation, and understanding its migration dynamics. pharmtech.comresearchgate.net

The cornerstone of prevention is the elimination of the precursor, 2,4,6-tribromophenol (TBP), from the supply chain . pharmtech.com This involves auditing suppliers and specifying the use of TBP-free materials, particularly for wood products like pallets and shipping containers. pharmtech.com The industry has increasingly moved towards using heat-treated (HT) pallets that are certified to be free of TBP to mitigate this primary risk. pharmtech.com However, other potential sources, such as recycled materials and certain disinfectants, must also be considered and controlled. pharmtech.com

Since the conversion of TBP to TBA is a biological process carried out by fungi, controlling environmental conditions to inhibit microbial growth is a critical secondary prevention strategy. pharmtech.com Key measures include:

Moisture Control: Fungal growth is highly dependent on moisture. Maintaining low humidity levels in warehouses and storage facilities is essential. The moisture content of wood materials should be kept at levels not conducive to fungal proliferation. pharmtech.com

Ventilation: Adequate ventilation helps to control humidity and disperse any volatile compounds that may form, reducing the risk of cross-contamination. pharmtech.com

Monitoring: Regular inspection of wood materials, such as pallets and storage structures, for any signs of mold growth is a necessary preventative practice. pharmtech.com

Understanding and preventing the migration of TBA is also crucial. TBA is a volatile compound that readily moves from a source material, through the air, and into porous materials like plastics, cardboard, and cork. pharmtech.comnih.gov This migration can occur from contaminated structural elements in a building or from packaging materials stored nearby. wikipedia.orgnih.gov The process depends on factors such as the concentration of TBA in the source, the duration of contact or exposure, temperature, and the properties of the receiving material. researchgate.net Prevention strategies, therefore, include storing susceptible products and packaging materials in environments known to be free from TBP and TBA contamination and using barrier materials in packaging where appropriate. nih.govresearchgate.net

Future Research Directions and Unaddressed Challenges

Elucidation of Novel Biotransformation and Abiotic Formation Pathways

The formation of halogenated anisoles is primarily understood through the microbial O-methylation of their corresponding halophenol precursors. researchgate.netresearchgate.netpharmtech.com Bacteria such as Rhodococcus and Acinetobacter species have been shown to methylate a variety of chloro- and bromophenols. nih.govnih.govresearchgate.netasm.org Similarly, fungi, including species of Aspergillus and Penicillium, are known to convert brominated phenols into bromoanisoles. wikipedia.org The precursor to 2,4,6-TBA is 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a compound used as a fungicide and flame retardant. researchgate.netwikipedia.org

However, the specific biotransformation pathways leading to 2,4,5-TBA are not as well-defined. Future research should focus on:

Identifying Specific Microbial Strains: Isolating and characterizing the specific fungi and bacteria capable of methylating 2,4,5-tribromophenol (B77500) to form 2,4,5-TBA.

Investigating Precursor Sources: While 2,4,6-TBP has known commercial uses, the environmental sources and industrial applications of 2,4,5-tribromophenol are less understood, hindering the prediction of where 2,4,5-TBA may be formed.

Exploring Abiotic Formation: Research has indicated that haloanisoles can be formed during water disinfection processes. iwaponline.com The potential for abiotic pathways, such as the reaction of anisole (B1667542) derivatives in humic substances with bromide during chlorination or ozonation, to form 2,4,5-TBA needs thorough investigation. iwaponline.com This includes studying the reaction kinetics and the influence of water quality parameters.

Metabolism of Other Contaminants: Studies have shown that brominated flame retardants can be metabolized into bromophenols and bromoanisoles in organisms like zebrafish and rice plants. nih.govnih.govnih.gov Research is needed to determine if 2,4,5-TBA is a metabolic byproduct of other widely used brominated compounds.

A deeper understanding of these formation pathways is crucial for developing effective strategies to prevent the contamination of water, food, and other consumer products.

Development of Advanced In Situ Monitoring and Rapid Detection Technologies

The detection of tribromoanisoles is challenging due to their extremely low odor thresholds, which can be in the parts-per-trillion range. wikipedia.orgbris.ac.uk Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are highly sensitive but are primarily laboratory-based, time-consuming, and require skilled personnel. iwaponline.com There is a pressing need for the development of advanced technologies for real-time, on-site (in situ) monitoring and rapid detection of 2,4,5-TBA.

Future research in this area should prioritize:

Biosensors: Developing enzyme- or antibody-based biosensors that can provide rapid and selective detection of 2,4,5-TBA in complex matrices like water or air.

Portable Spectrometry: Miniaturizing mass spectrometers and other spectroscopic devices to create portable instruments for field-based analysis. This would enable rapid screening of potential contamination sources in industrial settings, water treatment facilities, and along supply chains.

Electronic Noses: Advancing electronic nose technology, which uses an array of chemical sensors to detect and distinguish complex odors, to specifically identify the signature of 2,4,5-TBA and other haloanisoles.

Molecularly Imprinted Polymers (MIPs): Creating synthetic receptors (MIPs) that can selectively bind to 2,4,5-TBA, for use as recognition elements in sensors or for sample pre-concentration.

The development of such technologies would allow for proactive monitoring and rapid response to contamination events, preventing widespread product spoilage and exposure.

Understanding Complex Matrix Effects on Formation and Degradation

The environment in which 2,4,5-TBA is present can significantly influence its formation, stability, and potential for degradation. The "matrix," whether it be water, soil, food packaging, or building materials, can have complex effects that are not yet fully understood.

Key areas for future investigation include:

Adsorption and Desorption: Quantifying the adsorption and desorption behavior of 2,4,5-TBA and its precursors on various materials. For example, the contamination of wine with 2,4,6-TBA has been linked to its adsorption onto corks, wooden barrels, and plastic materials from the winery environment. researchgate.netpharmtech.com Similar studies are needed for 2,4,5-TBA to understand its mobility and persistence in different environments.

Influence on Microbial Activity: Investigating how the physicochemical properties of a matrix (e.g., pH, moisture content, nutrient availability) affect the growth and metabolic activity of microorganisms responsible for the formation or degradation of 2,4,5-TBA. The warm, humid environments can increase fungal growth on materials like wooden pallets, promoting the conversion of TBP to TBA. pharmtech.com

Photodegradation: Assessing the role of sunlight in the degradation of 2,4,5-TBA in different matrices. The presence of photosensitizing substances in water or on surfaces could accelerate its breakdown.

Chemical Interactions: Exploring potential reactions between 2,4,5-TBA and other chemical constituents within the matrix, which could either enhance its degradation or lead to the formation of other, potentially more harmful, byproducts.

A comprehensive understanding of these matrix effects is essential for accurate risk assessment and the design of effective mitigation strategies.

Exploration of Emerging Remediation Strategies for Halogenated Anisoles

Once contamination with halogenated anisoles like 2,4,5-TBA has occurred, effective remediation strategies are necessary. While activated carbon is known to be effective for adsorbing these compounds, there is a need to explore and develop more sustainable and efficient emerging technologies. iwaponline.com

Future research should explore the following remediation strategies:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, UV/H₂O₂, and photocatalysis, for the complete mineralization of 2,4,5-TBA to harmless end products.

Bioremediation: Identifying and engineering microorganisms or microbial consortia with enhanced capabilities to degrade 2,4,5-TBA. This could involve exploring the metabolic pathways of debromination and ring cleavage. Studies have shown the potential of bacteria like Bacillus sp. and Ochrobactrum sp. in degrading 2,4,6-TBP. researchgate.netresearchgate.net

Enzymatic Degradation: Isolating and immobilizing specific enzymes, such as dehalogenases or oxidoreductases, that can catalyze the breakdown of 2,4,5-TBA. This approach could offer high specificity and efficiency under mild conditions.

Nanoremediation: Developing and applying nanomaterials, such as nanoscale zero-valent iron (nZVI) or photocatalytic nanoparticles, for the in situ remediation of contaminated water or soil.

A comparative analysis of the effectiveness, cost, and environmental impact of these emerging technologies is needed to determine the most suitable options for different contamination scenarios.

Table 1: Comparison of Potential Remediation Strategies for Halogenated Anisoles

Remediation StrategyMechanismPotential AdvantagesResearch Gaps and Challenges
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals to oxidize contaminants.Rapid degradation; potential for complete mineralization.High operational costs; potential for byproduct formation.
BioremediationUse of microorganisms to metabolize contaminants.Cost-effective; environmentally friendly.Slow degradation rates; sensitivity to environmental conditions.
Enzymatic DegradationUse of isolated enzymes to catalyze degradation.High specificity; can operate under mild conditions.Enzyme stability and cost; immobilization challenges.
NanoremediationUse of nanomaterials for degradation or adsorption.High reactivity and surface area; potential for in situ application.Potential ecotoxicity of nanomaterials; long-term fate is unknown.

Targeted Research into Less-Studied Tribromoanisole Isomers (e.g., 2,4,5-Tribromoanisole) and their Environmental Relevance

The vast majority of research on tribromoanisoles has been directed at the 2,4,6-isomer due to its well-established role as a significant off-flavor contaminant in the food and beverage industry. researchgate.netresearchgate.netwikipedia.orgbris.ac.uk This has resulted in a significant knowledge gap regarding the environmental occurrence, fate, and potential impacts of other isomers, such as 2,4,5-TBA.

Future research must therefore include:

Environmental Surveys: Conducting comprehensive monitoring studies to determine the prevalence of 2,4,5-TBA and other lesser-known isomers in various environmental compartments, including industrial effluents, surface waters, and indoor environments.

Comparative Toxicology: Performing comparative toxicological studies to assess the potential health risks associated with exposure to 2,4,5-TBA and to determine if its toxicity profile differs from that of 2,4,6-TBA.

Sensory Analysis: Characterizing the sensory properties (odor and taste thresholds) of 2,4,5-TBA to understand its potential to cause off-flavors in food and beverages.

Isomer-Specific Formation and Degradation: Investigating whether the formation and degradation pathways and rates differ between tribromoanisole isomers. The position of the bromine atoms on the aromatic ring can influence the compound's susceptibility to microbial attack and chemical reactions. nih.govresearchgate.net

By focusing research efforts on these less-studied isomers, a more complete picture of the environmental risks posed by the entire class of tribromoanisoles can be developed, leading to more comprehensive and effective management strategies.

Q & A

Q. What analytical methods are recommended for detecting 2,4,5-Tribromoanisole in environmental and pharmaceutical matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used due to its sensitivity for trace-level detection. Method validation should include stir bar sorptive extraction (SBSE) to preconcentrate the analyte, especially in complex matrices like water or biological fluids. Surrogate standards (e.g., deuterated analogs) are critical for correcting matrix effects . Single-drop microextraction (SDME) optimized via factorial designs can also enhance recovery rates in wine or pharmaceutical samples .

Q. How can researchers mitigate contamination risks during sample preparation for this compound analysis?

Use inert materials (e.g., glass or polytetrafluoroethylene) to avoid adsorption losses. Implement blank controls to monitor cross-contamination from labware or solvents. Storage conditions should adhere to stability data (e.g., -20°C in amber vials to prevent photodegradation). Method blanks and replicate analyses are essential to confirm the absence of background interference .

Q. What are the primary sources of this compound in environmental samples?

It is often a degradation product of brominated phenolic compounds, such as 2,4,5-Tribromophenol, via microbial O-methylation. Industrial activities involving brominated flame retardants or pesticides are potential sources. Environmental transformation pathways (e.g., in soil or water) should be confirmed using isotopic labeling or degradation studies .

Advanced Research Questions

Q. How can experimental design optimize extraction efficiency for this compound in heterogeneous matrices?

Employ Box-Behnken or fractional factorial designs to evaluate variables (pH, solvent volume, extraction time). For example, Martendal et al. (2007) achieved 89% recovery for haloanisoles by optimizing SDME parameters (acceptor phase pH, stirring rate) through response surface methodology . Advanced models should include matrix-specific factors (e.g., lipid content in biological samples) to minimize variability.

Q. How to resolve contradictory quantification data caused by co-eluting interferences in GC-MS analysis?

Use multidimensional GC-MS (GC×GC-MS) coupled with olfactory detection to differentiate this compound from structurally similar compounds (e.g., 2,4,6-Tribromoanisole). Retention index matching and selective ion monitoring (SIM) can improve specificity. For persistent interferences, derivatization (e.g., pentafluorobenzylation) enhances chromatographic separation .

Q. What strategies validate the stability of this compound in long-term environmental exposure studies?

Conduct accelerated stability tests under varying pH, temperature, and UV light. Huang et al. (2012) validated a 12-month stability protocol for haloanisoles in drug products by spiking samples with isotopically labeled internal standards and monitoring degradation products via LC-MS/MS . For environmental samples, simulate field conditions (e.g., microbial activity) using microcosm experiments .

Q. How do matrix effects influence the limit of detection (LOD) for this compound in biological fluids?

Matrix effects (e.g., ion suppression in MS) can increase LOD by up to 50%. Mitigation involves:

  • Dilution or cleanup steps (e.g., solid-phase extraction with C18 cartridges).
  • Standard addition calibration to account for matrix-induced signal suppression.
  • Use of matrix-matched calibration curves, as demonstrated in FDA guidelines for halogenated anisoles .

Methodological Notes

  • Reference Standards : Use certified reference materials (CRMs) with documented purity (e.g., TraceCERT®) to ensure accuracy. Cross-validate in-house standards via interlaboratory comparisons .
  • Data Reporting : Include extraction recovery rates, method detection limits (MDLs), and uncertainty estimates in accordance with ISO/IEC 17025 guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.